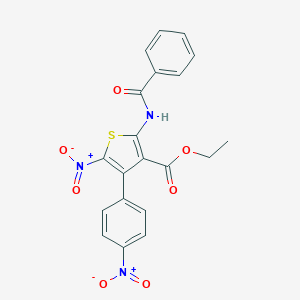
Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The benzoylamino group is introduced through an amidation reaction, where benzoyl chloride reacts with an amine in the presence of a base such as triethylamine.
Esterification: The ester group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Hydrolysis: Carboxylic acid derivatives.
科学的研究の応用
Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other biologically active compounds.
作用機序
The mechanism of action of Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoylamino group may also play a role in binding to proteins or enzymes, inhibiting their activity and affecting cellular processes.
類似化合物との比較
Ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with fewer functional groups.
2-Aminothiophene: Contains an amino group instead of the benzoylamino group.
5-Nitrothiophene-2-carboxylic acid: Similar nitro and carboxylic acid groups but lacks the benzoylamino and ethyl ester groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
分子式 |
C20H15N3O7S |
|---|---|
分子量 |
441.4g/mol |
IUPAC名 |
ethyl 2-benzamido-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H15N3O7S/c1-2-30-20(25)16-15(12-8-10-14(11-9-12)22(26)27)19(23(28)29)31-18(16)21-17(24)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,21,24) |
InChIキー |
FQPWDXOWZQHWPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B420950.png)
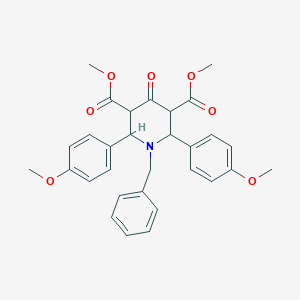
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B420953.png)
![1,3-bis(2-hydroxyphenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-4,9-diol](/img/structure/B420956.png)
![2-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-3H-benzo[f]chromen-3-one](/img/structure/B420959.png)
![ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420963.png)
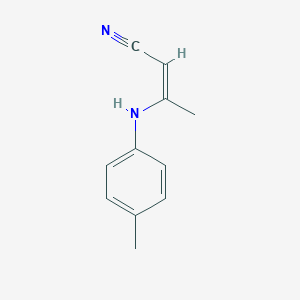
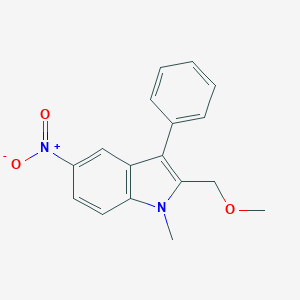
![ethyl 4-chloro-5-hydroxy-6-iodo-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B420968.png)
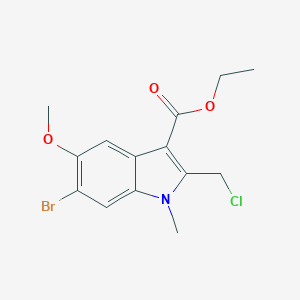
![5-Bromo-2-phenylbenzo[a]furo[3,2-c]phenazine](/img/structure/B420971.png)
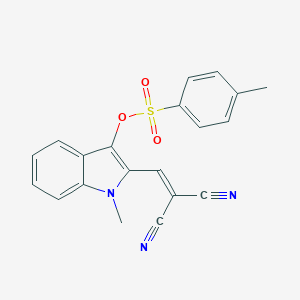
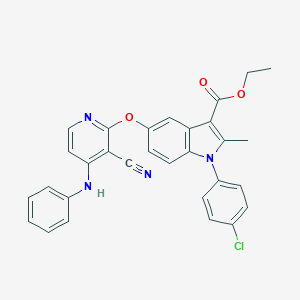
![ethyl 6-bromo-4-(3-chloropropanoyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B420975.png)
